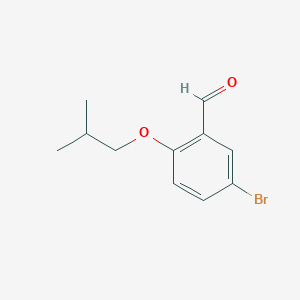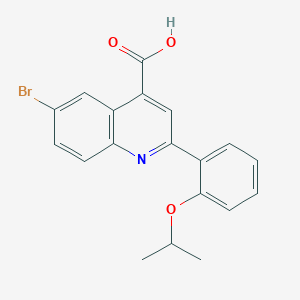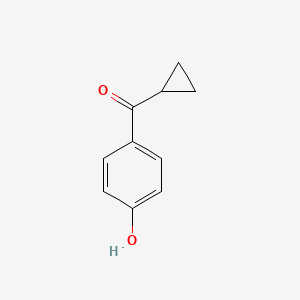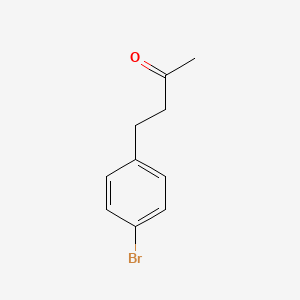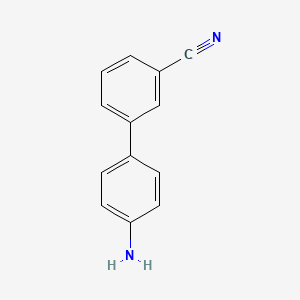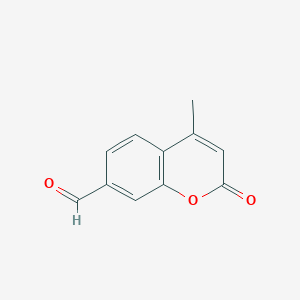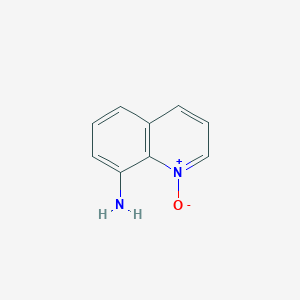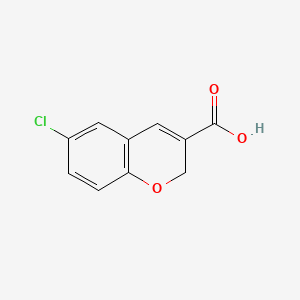
双(五氟苯基)甲烷
描述
Bis(pentafluorophenyl)methane is a chemical compound with the CAS Number: 5736-46-9 and a molecular weight of 348.14 . Its IUPAC name is 1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorobenzyl)benzene .
Synthesis Analysis
The reaction of bis(pentafluorophenyl)mercury with the ligands bis(diphenylphosphano) methane P,P’-dioxide and bis(2-diphenylphosphanophenyl) ether P,P’-dioxide afforded crystalline σ-donor complexes .Molecular Structure Analysis
In complex 1Hg, a single bridging bidentate ligand connects two three-coordinate T-shape mercury atoms with a near linear C-Hg-C atom array . Complex 2Hg is a one-dimensional coordination polymer in which adjacent four-coordinate mercury atoms with a linear C-Hg-C atom array are linked by bridging bidentate O,O’- ligands .Chemical Reactions Analysis
The reaction of bis(pentafluorophenyl)mercury with the ligands bis(diphenylphosphano) methane P,P’-dioxide and bis(2-diphenylphosphanophenyl) ether P,P’-dioxide afforded crystalline σ-donor complexes .Physical And Chemical Properties Analysis
Bis(pentafluorophenyl)methane has a molecular weight of 348.14 . It is a solid at room temperature .科学研究应用
Synthesis and Structural Studies of Complexes
Bis(pentafluorophenyl)methane has been used in the synthesis and structural studies of complexes with Di (phosphane oxide) Ligands . The reaction of bis (pentafluorophenyl)mercury with the ligands bis (diphenylphosphano) methane P,P’-dioxide, bis {2- (N,N,N’N’-tetraethyldiaminophosphano) imidazol-1-yl} methane P,P’-dioxide and bis (2-diphenylphosphanophenyl) ether P,P’-dioxide afforded crystalline σ-donor complexes .
Co-catalysts in Metallocene-based Industrial Processes
Pentafluorophenyl substituted boranes and borates, which are related to bis(pentafluorophenyl)methane, are important as co-catalysts in metallocene-based industrial processes for the homogeneous polymerization of olefins .
Activation or Bonding of Small Molecules
The original vicinal, intramolecular FLP was synthesized by hydroboration of Mes2P-CHQCH2 with 1,64 and Erker and co-workers have demonstrated this species to be a versatile FLP for the activation or bonding of a number of small molecules .
Enantioselectivity in the Hydrogenation of Ketimine
Erker et al. used a planar chiral ferrocenyl complex to generate an intramolecular FLP capable of modest enantioselectivity in the hydrogenation of the ketimine substrate .
作用机制
Target of Action
Bis(pentafluorophenyl)methane is a compound that has been used in various applications, particularly in the field of catalysis . The primary targets of this compound are olefins, which are organic compounds that contain carbon-carbon double bonds . These olefins play a crucial role in industrial processes for the homogeneous polymerization of olefins .
Mode of Action
The compound interacts with its targets through a process known as hydroboration . This is a chemical reaction that involves the addition of a boron-hydrogen bond to a carbon-carbon double bond, such as those found in olefins . The result of this interaction is the formation of complex structures that incorporate Lewis acidic –B(C6F5)2 groups .
Biochemical Pathways
The biochemical pathways affected by bis(pentafluorophenyl)methane are primarily related to the polymerization of olefins . The compound acts as a co-catalyst in these processes, facilitating the formation of polymers from olefin monomers . The downstream effects of this action include the production of various types of polymers, which have numerous industrial applications .
Pharmacokinetics
Its reactivity stems from the ready accessibility of the monomeric borane and its high lewis acidity
Result of Action
The molecular and cellular effects of bis(pentafluorophenyl)methane’s action are primarily related to its role as a co-catalyst in the polymerization of olefins . By facilitating the formation of polymers from olefin monomers, the compound contributes to the production of various types of polymers . These polymers have numerous industrial applications, ranging from the manufacture of plastics to the production of high-performance materials .
安全和危害
未来方向
属性
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[(2,3,4,5,6-pentafluorophenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H2F10/c14-4-2(5(15)9(19)12(22)8(4)18)1-3-6(16)10(20)13(23)11(21)7(3)17/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSLTVJMUSSXTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H2F10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345206 | |
| Record name | Benzene, 1,1'-methylenebis[2,3,4,5,6-pentafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(pentafluorophenyl)methane | |
CAS RN |
5736-46-9 | |
| Record name | Benzene, 1,1'-methylenebis[2,3,4,5,6-pentafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Bis(pentafluorophenyl)methane (4) in the context of this research?
A: Bis(pentafluorophenyl)methane (4) serves as a tangible indicator of successful CO deoxygenation. The reaction of complex 3, formed after CO cleavage and C-C bond formation, with pinacol yields isolable Bis(pentafluorophenyl)methane (4). This confirms that the described main-group system, comprising a pyridine-stabilized silylium and a hydroborate, can effectively break the C≡O bond in CO and form new C-C bonds without the need for transition metals. [, ]
Q2: Can you elaborate on the reaction mechanism that leads to the formation of Bis(pentafluorophenyl)methane (4)?
A: The research suggests an equilibrium between a silylium–hydroborate ion pair (1+‐HBCF) and a silane–borane mixture. This activated system interacts with CO, ultimately cleaving the C≡O bond. While the precise mechanistic steps leading to Bis(pentafluorophenyl)methane (4) are not fully elucidated within these papers, its isolation after the addition of pinacol implies a series of rearrangements and transformations within the system. The pinacol likely acts as an oxygen acceptor, facilitating the formation and isolation of (4) and offering insights into the intermediates formed during the CO deoxygenation process. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



